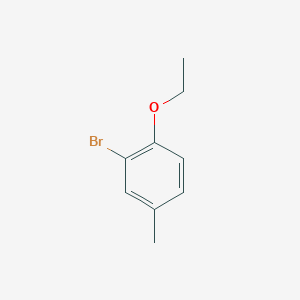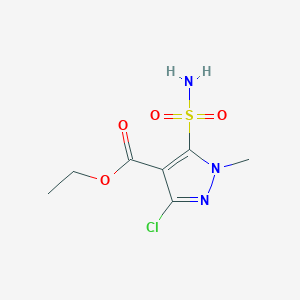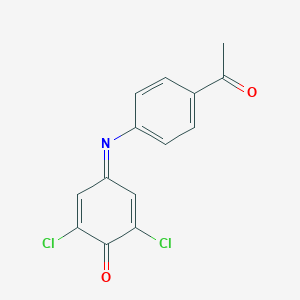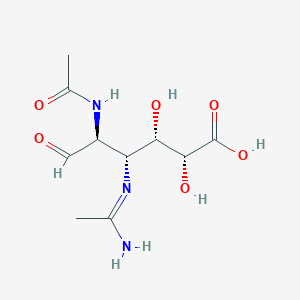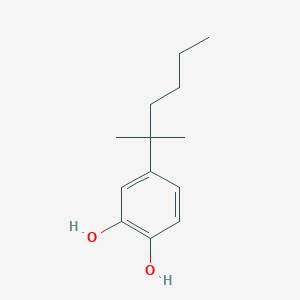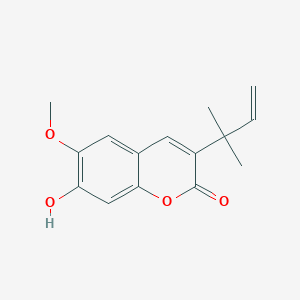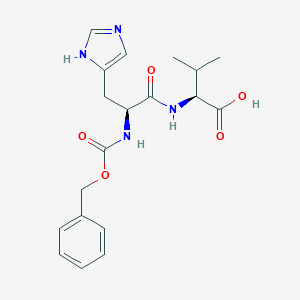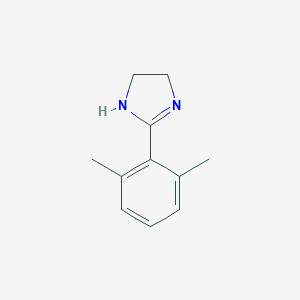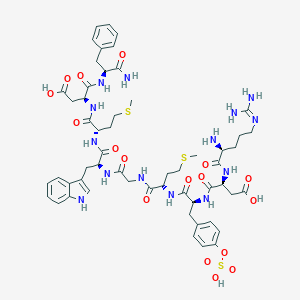
1,1-ジメトキシプロパン
概要
説明
5-ブロモ-4-クロロ-3-インドリル-β-D-ガラクトピラノシドは、一般的にBCIGとして知られており、置換インドールに結合したガラクトースからなる有機化合物です。これは、β-ガラクトシダーゼの酵素に対する発色基質として広く使用されています。 β-ガラクトシダーゼによって切断されると、BCIGは不溶性の青色化合物を生成するため、細菌のクローニングにおける青白スクリーニングなどの分子生物学技術で特に有用です .
科学的研究の応用
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside is extensively used in scientific research, particularly in molecular biology and microbiology. Its primary application is in blue-white screening, a technique used to identify recombinant bacterial colonies that express β-galactosidase. The blue color produced by the hydrolysis of BCIG indicates the presence of the enzyme, allowing researchers to distinguish between colonies with and without the recombinant plasmid .
In addition to its use in cloning, BCIG is also employed in histochemical staining to detect β-galactosidase activity in tissues and cells. This application is valuable in studying gene expression and enzyme localization in various biological samples .
作用機序
5-ブロモ-4-クロロ-3-インドリル-β-D-ガラクトピラノシドの作用機序には、β-ガラクトシダーゼによる加水分解が含まれます。酵素は、ガラクトースとインドール部分の間のβ-グリコシド結合を切断し、ガラクトースと5-ブロモ-4-クロロ-3-ヒドロキシインドールの放出をもたらします。 後者の化合物は次に二量体化して酸化し、強い青色の生成物を形成します .
類似の化合物との比較
5-ブロモ-4-クロロ-3-インドリル-β-D-ガラクトピラノシドは、5-ブロモ-4-クロロ-3-インドリル-α-D-ガラクトピラノシド(Xαgal)など、β-ガラクトシダーゼ活性を検出するために使用される他の発色基質と似ています。 両方の化合物は、それぞれの酵素であるβ-ガラクトシダーゼとα-ガラクトシダーゼによって加水分解されると青色を生成します .
5-ブロモ-4-クロロ-3-インドリル-β-D-ガラクトピラノシドは、青白スクリーニングで広く使用されている点でユニークであり、分子生物学アプリケーションで好ましい選択肢となっています。 他の類似の化合物には、アルカリホスファターゼ活性を検出するために使用される5-ブロモ-4-クロロ-3-インドリル-ホスフェート(BCIP)と、スルファターゼ活性を検出するために使用される5-ブロモ-4-クロロ-3-インドリル-スルフェート(BCIS)が含まれます .
結論
5-ブロモ-4-クロロ-3-インドリル-β-D-ガラクトピラノシドは、特に分子生物学と微生物学において、科学研究における貴重な化合物です。β-ガラクトシダーゼによる加水分解時に青色を生成する能力は、酵素活性を検出したり、組換え細菌コロニーを特定したりするための不可欠なツールとなっています。この化合物の独自の特性と広範な用途は、さまざまな研究分野における重要性を示しています。
ご質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください。
生化学分析
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to its reductive stability
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1,1-Dimethoxypropane vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
準備方法
合成経路および反応条件: 5-ブロモ-4-クロロ-3-インドリル-β-D-ガラクトピラノシドの合成には、5-ブロモ-4-クロロ-3-インドリルとβ-D-ガラクトピラノシドを特定の条件下で反応させる必要があります。 この反応は通常、ジメチルスルホキシド(DMSO)などの溶媒と、インドールとガラクトピラノシド部分の結合を促進する触媒を必要とします .
工業生産方法: 工業環境では、5-ブロモ-4-クロロ-3-インドリル-β-D-ガラクトピラノシドの生産は、反応条件が厳密に制御され、高収率と純度が確保される大型反応器で行われます。 このプロセスには、高純度の出発物質の使用と、化合物を商業規模で製造するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類: 5-ブロモ-4-クロロ-3-インドリル-β-D-ガラクトピラノシドは、β-ガラクトシダーゼにさらされると加水分解を受けます。 酵素はβ-グリコシド結合を切断し、ガラクトースと5-ブロモ-4-クロロ-3-ヒドロキシインドールの形成をもたらします .
一般的な試薬と条件: 加水分解反応には、触媒として作用するβ-ガラクトシダーゼの存在が必要です。 この反応は通常、酵素の活性に最適なpHの水性緩衝液中で行われます .
主な生成物: 加水分解反応の主な生成物は、ガラクトースと5-ブロモ-4-クロロ-3-ヒドロキシインドールです。 後者の化合物は二量体化して酸化し、不溶性の強い青色の生成物を形成します .
科学研究の応用
5-ブロモ-4-クロロ-3-インドリル-β-D-ガラクトピラノシドは、特に分子生物学と微生物学において、科学研究で広く使用されています。その主な用途は、β-ガラクトシダーゼを発現する組換え細菌コロニーを識別するために使用される青白スクリーニングです。 BCIGの加水分解によって生成される青色は、酵素の存在を示し、研究者は組換えプラスミドの有無によってコロニーを区別することができます .
クローニングでの使用に加えて、BCIGは組織や細胞におけるβ-ガラクトシダーゼ活性を検出するための組織化学的染色にも使用されます。 この用途は、さまざまな生物学的サンプルにおける遺伝子発現と酵素局在の研究に役立ちます .
類似化合物との比較
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside is similar to other chromogenic substrates used for detecting β-galactosidase activity, such as 5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside (Xαgal). Both compounds produce a blue color upon hydrolysis by their respective enzymes, β-galactosidase and α-galactosidase .
5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside is unique in its widespread use in blue-white screening, making it a preferred choice for molecular biology applications. Other similar compounds include 5-bromo-4-chloro-3-indolyl-phosphate (BCIP), which is used to detect alkaline phosphatase activity, and 5-bromo-4-chloro-3-indolyl-sulfate (BCIS), used for detecting sulfatase activity .
Conclusion
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside is a valuable compound in scientific research, particularly in molecular biology and microbiology. Its ability to produce a blue color upon hydrolysis by β-galactosidase makes it an essential tool for detecting enzyme activity and identifying recombinant bacterial colonies. The compound’s unique properties and widespread applications highlight its significance in various fields of study.
If you have any further questions or need more details, feel free to ask!
特性
IUPAC Name |
1,1-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4-5(6-2)7-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOXNNAWANDJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197142 | |
| Record name | 1,1-Dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-10-9 | |
| Record name | 1,1-Dimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dimethoxypropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VV73VDA7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1,1-Dimethoxypropane when subjected to electron impact in a mass spectrometer?
A1: Research using mass-analyzed ion kinetic energy (MIKE) spectrometry and deuterium labeling revealed that 1,1-Dimethoxypropane undergoes unique fragmentation pathways under electron impact []. Interestingly, the molecular ion of 1,1-Dimethoxypropane is detected in very low abundance, even at low electron energies. The fragmentation primarily involves sequential transfers of a methyl group and a hydrogen atom to an ether oxygen, leading to the formation of protonated dimethyl ether (m/z 47) []. For example, the fragment ion at m/z 103 ([1-H]+) undergoes this process, as do other fragments like [2-CH3]+ (m/z 89) and [1-C2H5]+ (m/z 75) []. The study also observed that the length of the alkyl chain (R) in the fragment ion RC(OCH3)=O+CH3 influences the fragmentation pattern. As the chain length decreases, the sequential transfer pathway becomes more dominant. Conversely, longer chains favor the loss of CH3OCH3, generating the RCO+ ion []. These observations highlight the influence of structural features on the fragmentation behavior of 1,1-Dimethoxypropane under electron impact.
Q2: Can 1,1-Dimethoxypropane undergo acetal interchange reactions in neutral conditions?
A2: Unfortunately, the provided abstract [] does not offer details on the specific outcomes of the acetal interchange of 1,1-Dimethoxypropane with 1,2-Propylene Glycol. Further investigation into the full text of the research article is necessary to answer this question thoroughly.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


